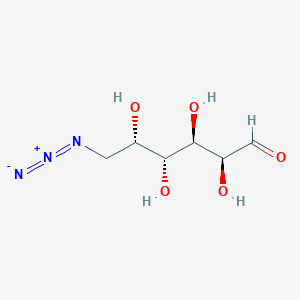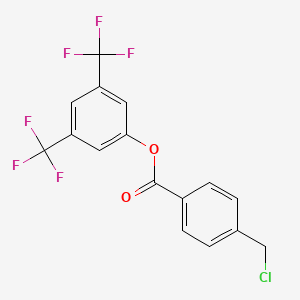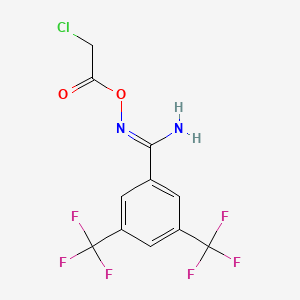
6-Azido-6-deoxy-l-galactose
描述
6-Azido-6-deoxy-l-galactose: is a modified sugar molecule where the hydroxyl group at the sixth carbon is replaced by an azido group. This compound is notable for its unique chemical properties and reactivity, making it valuable in various biochemical and molecular research applications .
作用机制
Target of Action
6-Azido-6-deoxy-l-galactose is an analog of the natural L-galactose . It has been shown to inhibit the growth and survival of a number of human pathogens, including those that cause tuberculosis, staphylococcal infections, and meningitis . The compound’s primary targets are likely to be enzymes or proteins involved in the metabolism or utilization of L-galactose.
Mode of Action
It is known that the compound can act as a galactotransferase substrate . This suggests that it may interact with its targets by mimicking the natural substrate, L-galactose, and thereby interfering with normal metabolic processes.
Biochemical Pathways
The main route of the galactose metabolism, the Leloir pathway, results in glucose-1-phosphate for glycolysis . Variants of enzymes galactokinase/UTP–glucose-1-phosphate uridylyltransferase generate UDP-6-azido-6-deoxy-d-galactose, which is the galactosyl-donor used by LgtC for transferring the terminal galactose moiety to lactosyl-acceptors . This suggests that this compound may affect the Leloir pathway and other related biochemical pathways.
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given its potential to interfere with multiple biochemical pathways. It has been shown to inhibit the growth and survival of various human pathogens , suggesting that it may have broad-spectrum antimicrobial activity.
Action Environment
The action, efficacy, and stability of this compound are likely to be influenced by various environmental factors. For instance, its solubility and stability in aqueous solution could affect its bioavailability and activity
准备方法
Synthetic Routes and Reaction Conditions: 6-Azido-6-deoxy-l-galactose can be synthesized through microbial oxidation of 1-azido-1-deoxy-d-galactitol using Klebsiella pneumoniae 40bR, followed by isomerization to the aldose form using d-arabinose . The reaction conditions typically involve maintaining an aqueous solution where the compound exists in equilibrium between open-chain, furanose, and pyranose forms .
Industrial Production Methods: Industrial production of this compound involves large-scale microbial fermentation processes, ensuring high yield and purity. The compound is then isolated and purified through crystallization techniques.
化学反应分析
Types of Reactions: 6-Azido-6-deoxy-l-galactose undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in click chemistry reactions, allowing for the specific labeling and modification of biomolecules.
Reduction Reactions: The azido group can be reduced to an amine group under specific conditions.
Common Reagents and Conditions:
Click Chemistry Reagents: Copper(I) catalysts are commonly used in click chemistry reactions involving this compound.
Reduction Reagents: Hydrogenation or Staudinger reduction methods are employed to convert the azido group to an amine.
Major Products Formed:
科学研究应用
Chemistry: 6-Azido-6-deoxy-l-galactose is used as a molecular probe to study glycosylation processes. Its azido group allows for bioorthogonal labeling, facilitating the investigation of glycan structures and functions.
Biology: In biological research, this compound is employed to label and track glycoproteins and glycolipids in cells. It aids in understanding cellular processes such as protein trafficking and cell signaling.
相似化合物的比较
6-Azido-6-deoxy-d-galactose: Similar in structure but differs in stereochemistry.
6-Azido-6-deoxy-l-fucose: Another azido-substituted sugar with different biological properties.
Uniqueness: 6-Azido-6-deoxy-l-galactose is unique due to its specific reactivity and ability to label glycans in a bioorthogonal manner. This makes it an invaluable tool in glycoscience research .
属性
IUPAC Name |
(2S,3R,4R,5S)-6-azido-2,3,4,5-tetrahydroxyhexanal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O5/c7-9-8-1-3(11)5(13)6(14)4(12)2-10/h2-6,11-14H,1H2/t3-,4+,5+,6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEYJIJWKSGKYTQ-KCDKBNATSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@H]([C@H]([C@@H](C=O)O)O)O)O)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70932-63-7 | |
| Record name | 6-Azido-6-deoxy-L-galactose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-{[1-[2-hydroxy-3-(1H-indol-1-yl)propyl]tetrahydropyridin-4(2H)-yl]amino}-3-(4-methoxyphenoxy)propan-2-ol](/img/structure/B3042944.png)

![2-[2-Nitro-4-(trifluoromethyl)phenoxy]phenyl 4-(chloromethyl)benzoate](/img/structure/B3042946.png)



![[(E)-(5-methyl-2-propan-2-ylidenecyclohexylidene)amino] 2,6-difluorobenzoate](/img/structure/B3042953.png)
![3-{5-[3,5-Di(trifluoromethyl)phenyl]-2-furyl}-1-(2-hydroxyphenyl)prop-2-en-1-one](/img/structure/B3042954.png)

![4-chloro-3-nitrobenzyl N-[3-(2-chlorophenyl)-5-methylisoxazol-4-yl]carbamate](/img/structure/B3042958.png)

![2-bromo-N-(5-{[2,6-dinitro-4-(trifluoromethyl)phenyl]thio}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B3042960.png)

